molecular formula C9H13NO B1337810 (R)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-39-1

(R)-1-Amino-3-phenylpropan-2-ol

Cat. No. B1337810
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-SECBINFHSA-N
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Description

(R)-1-Amino-3-phenylpropan-2-ol, commonly referred to as R-1-Amino-3-phenylpropan-2-ol, is a chiral secondary amine that has been the subject of scientific research for many years. It has been studied for its potential applications in the fields of drug design, biochemistry, and medicine.

Scientific Research Applications

Enantioselective Autocatalysis

(R)-1-Phenylpropan-1-ol demonstrates enantioselective autocatalysis with chemical yields up to approximately 100% and enantiomeric excesses up to 49.2%. This process occurs through the addition of diethylzinc to benzaldehyde, mediated by a catalytic amount of various amines (Li ShengJian et al., 1993).

Enantioselective Reduction for Antidepressant Synthesis

Certain chiral 3-(dimethylamino)-1-phenylpropan-1-ols are crucial intermediates in the synthesis of antidepressants. Notably, the mutation of specific residues in a carbonyl reductase significantly improved the enantioselective reduction of related ketones to produce the (R)-γ-amino alcohols with enantiomeric excesses up to 95% (Dalong Zhang et al., 2015).

Absolute Configuration of Aryl Acrylate Esters

(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol has been employed to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, establishing the absolute configuration of certain esters through specific rotations and X-ray crystallography (S. Drewes et al., 1992).

Monoamine Reuptake Inhibition

A novel series of monoamine reuptake inhibitors, specifically 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have been synthesized, with one isomer showing potent inhibition of norepinephrine reuptake with excellent selectivity over other transporters (Callain Y Kim et al., 2009).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, particularly for the production of (S)-dapoxetine, has been achieved with high enantiomeric excess, identifying Candida antarctica lipase A as a crucial biocatalyst (Oliver Torre et al., 2006).

properties

IUPAC Name

(2R)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447554
Record name (R)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Amino-3-phenylpropan-2-ol

CAS RN

133522-39-1
Record name (R)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-amino-3-phenylpropan-2-ol
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